8-Bromoguanosine-5'-monophosphate
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Overview
Description
8-Bromoguanosine-5’-monophosphate: is a modified nucleotide that is commonly used in biochemical and molecular biology research. It is a derivative of guanosine monophosphate, where a bromine atom is substituted at the 8th position of the guanine base. This compound is often used as a tool to study various biological processes, including signal transduction and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoguanosine-5’-monophosphate typically involves the bromination of guanosine-5’-monophosphate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8th position of the guanine base. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reaction is usually performed in an aqueous or organic solvent at a specific temperature and pH .
Industrial Production Methods: Industrial production of 8-Bromoguanosine-5’-monophosphate follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoguanosine-5’-monophosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and hydroxides. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the phosphate group.
Major Products Formed:
Substitution Reactions: Products include various substituted guanosine monophosphates depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox reaction.
Hydrolysis: The major product is guanosine and inorganic phosphate.
Scientific Research Applications
8-Bromoguanosine-5’-monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study nucleotide interactions and enzyme mechanisms.
Biology: The compound is employed in studies of signal transduction pathways, particularly those involving cyclic nucleotides.
Medicine: It is used in research related to drug development and understanding disease mechanisms.
Industry: The compound is utilized in the production of biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of 8-Bromoguanosine-5’-monophosphate involves its incorporation into biological systems where it can mimic natural nucleotides. It interacts with various enzymes and proteins, influencing their activity. The bromine substitution at the 8th position alters the compound’s electronic properties, affecting its binding affinity and specificity. This modification allows researchers to study the molecular targets and pathways involved in nucleotide signaling and metabolism .
Comparison with Similar Compounds
- 8-Bromoadenosine-5’-monophosphate
- 8-Bromoguanosine-3’,5’-cyclic monophosphate
- 2-Chloroadenosine
- 2-Fluoroadenosine
Comparison: 8-Bromoguanosine-5’-monophosphate is unique due to its specific bromine substitution at the 8th position, which provides distinct electronic and steric properties. This makes it particularly useful for studying specific biochemical pathways and enzyme interactions. In comparison, other similar compounds like 8-Bromoadenosine-5’-monophosphate and 2-Chloroadenosine have different substitutions, leading to variations in their biological activity and applications .
Properties
IUPAC Name |
[5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN5O8P/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(24-8)1-23-25(20,21)22/h2,4-5,8,17-18H,1H2,(H2,20,21,22)(H3,12,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLDUTNIPDQOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN5O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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